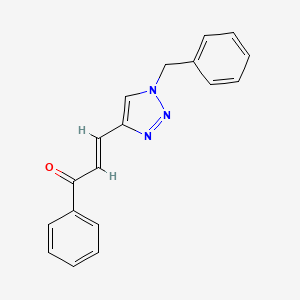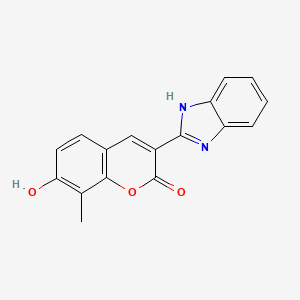
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one, also known as BBT, is a heterocyclic compound that has been studied for its potential applications in various fields of science. BBT has been extensively studied for its synthetic methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one has been studied for its potential applications in various fields of science. This compound has been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazole derivatives, 1,2,4-triazole derivatives, and 1-benzyl-4-hydroxy-1H-1,2,3-triazole derivatives. This compound has also been used in the synthesis of other compounds, such as 1-benzyl-1H-1,2,3-triazole derivatives, 1-benzyl-4-hydroxy-1H-1,2,3-triazole derivatives, and 1-benzyl-1H-1,2,3-triazole derivatives. This compound has also been studied for its potential applications in medicinal chemistry, as well as its potential use in the development of new drugs.
作用機序
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation and pain. By inhibiting the enzyme COX-2, this compound is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes in the body. This compound has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation and pain. This compound has also been studied for its potential effects on the metabolism of fatty acids, cholesterol, and glucose. Additionally, this compound has been studied for its potential effects on the production of nitric oxide, which is involved in the regulation of blood pressure.
実験室実験の利点と制限
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and its synthesis can be performed using a variety of methods. Additionally, this compound is relatively stable and does not degrade easily. However, this compound does have some limitations for use in lab experiments. This compound is not soluble in water, and it can be toxic if inhaled or ingested.
将来の方向性
There are several potential future directions for the use of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one. This compound could be studied further for its potential applications in medicinal chemistry, as well as its potential use in the development of new drugs. Additionally, this compound could be studied further for its potential effects on the metabolism of fatty acids, cholesterol, and glucose. This compound could also be studied further for its potential effects on the production of nitric oxide, which is involved in the regulation of blood pressure. Additionally, this compound could be studied further for its potential effects on inflammation and pain. Finally, this compound could be studied further for its potential use in the synthesis of other heterocyclic compounds.
合成法
(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one can be synthesized using a variety of methods. The most common method is the condensation reaction of 1-benzyl-4-hydroxy-1H-1,2,3-triazole and 1-phenylprop-2-en-1-one in the presence of an acid catalyst. Other methods of synthesis include the reaction of 1-benzyl-1H-1,2,3-triazole and ethyl acetoacetate, the reaction of 1-benzyl-1H-1,2,3-triazole and ethyl acetoacetate in the presence of ethyl bromoacetate, and the reaction of 1-benzyl-1H-1,2,3-triazole and ethyl acetoacetate in the presence of an acid catalyst.
特性
IUPAC Name |
(E)-3-(1-benzyltriazol-4-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(16-9-5-2-6-10-16)12-11-17-14-21(20-19-17)13-15-7-3-1-4-8-15/h1-12,14H,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERPYHWFGASTSA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463055.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463061.png)
![2-(1H-indol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463074.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463081.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463094.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6463099.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-methyl-N-(3-phenylpropyl)acetamide](/img/structure/B6463100.png)
![5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-1,3-benzodiazole](/img/structure/B6463101.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463122.png)
![(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6463131.png)
![2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463141.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6463144.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463152.png)